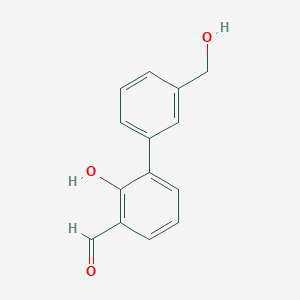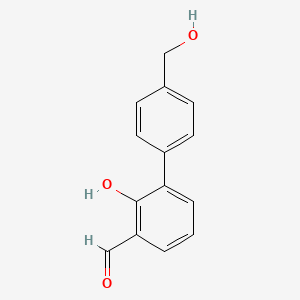
2-Formyl-4-(2-hydroxymethylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(2-hydroxymethylphenyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(2-hydroxymethylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This method provides good yields of the desired product . Another method involves the reduction of precursor aldehydes with sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(2-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of hydroxymethyl groups to aldehydes.
Reduction: Sodium borohydride is used for the reduction of formyl groups to hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding aldehyde.
Reduction: The major product is the corresponding hydroxymethyl derivative.
Substitution: The major products depend on the electrophile used and the reaction conditions.
Scientific Research Applications
2-Formyl-4-(2-hydroxymethylphenyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Formyl-4-(2-hydroxymethylphenyl)phenol involves its reactivity towards various chemical reagents. The formyl and hydroxymethyl groups can undergo oxidation and reduction reactions, respectively, which are crucial for its applications in synthetic chemistry. The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, making it a versatile compound for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Formyl-4-(2-hydroxymethylphenyl)phenol is unique due to the specific positioning of the formyl and hydroxymethyl groups on the phenyl ring. This unique structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFHNCRBPMQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685070 |
Source


|
| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111132-34-3 |
Source


|
| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6377643.png)





![4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6377674.png)






